Cas no 899214-02-9 (3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one)
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- 4(1H)-Quinolinone, 6-fluoro-1-methyl-3-(phenylsulfonyl)-
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- Inchi: 1S/C16H12FNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3
- InChI Key: YXAZLKHZEUFZPX-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=C(F)C=C2)C(=O)C(S(C2=CC=CC=C2)(=O)=O)=C1
Experimental Properties
- Density: 1.400±0.06 g/cm3(Predicted)
- Boiling Point: 503.8±50.0 °C(Predicted)
- pka: 0.44±0.70(Predicted)
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1603-0167-2μmol |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-5μmol |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-10μmol |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-20μmol |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-1mg |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-2mg |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-3mg |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-4mg |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-5mg |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1603-0167-10mg |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
899214-02-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
Professional Introduction to 3-(benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 899214-02-9)
3-(benzenesulfonyl-)6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 899214-02-9, represents a fascinating derivative of the quinoline scaffold, which is well-known for its broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a benzenesulfonyl group and a fluoro substituent, contribute to its unique chemical properties and potential therapeutic applications.
The quinoline core is a privileged scaffold in drug discovery, with numerous clinically approved drugs featuring this motif. Quinolines and their derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of functional groups such as the benzenesulfonyl moiety and the fluoro atom can significantly modulate the pharmacological profile of these compounds. In particular, the fluoro substituent is known to enhance metabolic stability and binding affinity to biological targets, making it a valuable tool in medicinal chemistry.
In recent years, there has been a surge in interest regarding fluorinated quinolines due to their improved pharmacokinetic properties and enhanced biological activity. For instance, studies have shown that fluorine atoms can influence the electronic distribution of the molecule, leading to increased lipophilicity and better cell membrane penetration. This property is particularly crucial for developing drugs that require efficient delivery across biological barriers. The compound 3-(benzenesulfonyl-)6-fluoro-1-methyl-1,4-dihydroquinolin-4-one exemplifies these advancements, offering a promising candidate for further pharmacological exploration.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The incorporation of the benzenesulfonyl group typically involves sulfonylation reactions, while the introduction of the fluoro atom can be achieved through halogen exchange or direct fluorination techniques. These synthetic strategies are critical in ensuring high yield and purity, which are essential for subsequent biological evaluation.
Beyond its structural significance, 3-(benzenesulfonyl-)6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has shown potential in preclinical studies as a lead compound for various therapeutic applications. Research has indicated that this molecule may exhibit inhibitory activity against certain enzymes and receptors involved in diseases such as cancer and inflammation. The precise arrangement of functional groups on the quinoline core allows for selective interaction with biological targets, which is a key consideration in drug design.
The impact of fluorine substitution on the pharmacological properties of quinolines has been extensively documented in recent literature. For example, fluorinated derivatives have demonstrated improved binding affinities to protein targets compared to their non-fluorinated counterparts. This phenomenon is attributed to the ability of fluorine atoms to engage in favorable interactions with hydrogen bond donors and acceptors in biological macromolecules. The presence of both the benzenesulfonyl and fluoro groups in 3-(benzenesulfonyl-)6-fluoro-1-methyl-1,4-dihydroquinolin-4-one suggests that it may possess enhanced binding capabilities to relevant therapeutic targets.
In conclusion, 3-(benzenesulfonyl-)6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 899214-02-9) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into the pharmacological properties of fluorinated quinolines, compounds like this one are poised to play a significant role in future drug development efforts.
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